molecular formula C14H17F3N2O4 B2713281 N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2310157-27-6

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2713281
CAS RN: 2310157-27-6
M. Wt: 334.295
InChI Key: MBQRKUYHOKUSEY-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as TRIM, is a compound that has been extensively studied for its potential applications in scientific research. TRIM is a synthetic compound that belongs to the class of azetidine carboxamides. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. Research has focused on the synthesis of Schiff’s bases and 2-azetidinones, exploring their antidepressant and nootropic activities. For example, compounds with specific dimethoxy substitutions on the aryl ring have shown significant antidepressant activity, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Derivatives of this compound have also been synthesized and assessed for their antitubercular and antibacterial activities. Some derivatives have been found to be more potent than reference drugs like Pyrazinamide and Streptomycin, showcasing their potential as new therapeutic agents against bacterial infections and tuberculosis (S. Bodige et al., 2020).

Anti-inflammatory and Analgesic Properties

Investigations into novel pyrazole derivatives have revealed their potential as anti-inflammatory agents with minimal ulcerogenic activity. This research demonstrates the compound’s relevance in designing safer anti-inflammatory medications (S. A. El‐Hawash & A. El-Mallah, 1998).

Synthesis and Pharmaceutical Importance

Further research into the synthesis of 2-azetidinone derivatives of phenothiazine indicates the pharmaceutical importance of these compounds, showing promising antibacterial, antifungal, and antitubercular activities. Such studies underscore the broad applicability of these derivatives in developing new therapeutic agents (Ritu Sharma et al., 2012).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-21-11-5-3-4-10(12(11)22-2)18-13(20)19-6-9(7-19)23-8-14(15,16)17/h3-5,9H,6-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRKUYHOKUSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

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